

# Voreloxin bone marrow suppression recovery time

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## Compound Focus: Voreloxin Hydrochloride

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## Bone Marrow Suppression & Recovery Data

The table below summarizes the key findings on the timing and characteristics of bone marrow suppression and recovery associated with voreloxin/vosaroxin.

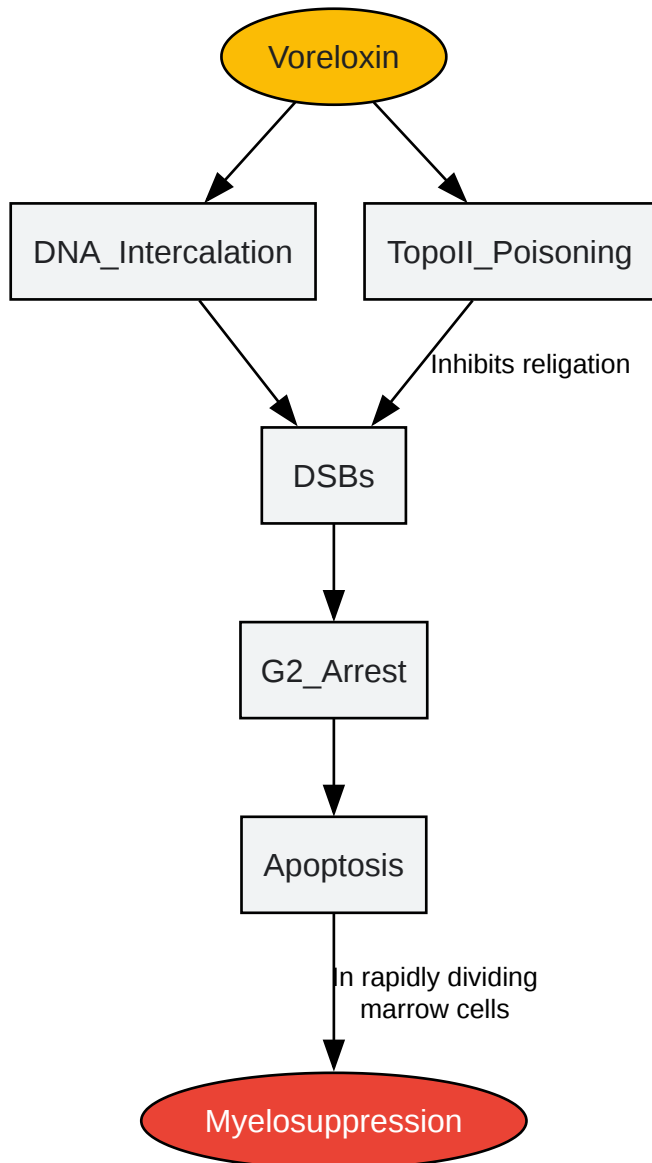
Context / Model	Observed Suppression & Recovery	Key Findings & Notes
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| **Preclinical Mouse Model** (Normal mice) | - **Reduction:** Peripheral WBC and platelets [1].

- **Recovery:** Reversible within **1 week** [1]. | Consistent with intended AML treatment paradigm of marrow ablation followed by recovery [1]. | | **Clinical Trial in AML** (Phase 1b, Relapsed/Refractory patients) | - **Dose-Limiting Toxicity (DLT):** Prolonged grade 4 thrombocytopenia (>8 weeks) in 1 patient at 50 mg/m<sup>2</sup> (weekly schedule) [2].
- **Time to Haematological Recovery:** Median of **27 days** (in newly diagnosed elderly AML patients on a specific schedule) [3]. | Myelosuppression is a known, expected effect [2]. The 30-day all-cause mortality in this study was 11% [2]. | | **Clinical Trial in Solid Tumors** (Phase 1, Relapsed/Refractory) | - **Dose-Limiting Toxicity (DLT):** Grade 4 neutropenia (in 3 heavily pre-treated patients at 60 mg/m<sup>2</sup>) [4]. | The maximum tolerated dose (MTD) was found to be schedule-dependent [4]. |

## Mechanism of Action Leading to Myelosuppression

Bone marrow suppression is an expected pharmacologic effect of voreloxin, not an off-target toxicity. Its mechanism is summarized in the diagram below:



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- **DNA Intercalation and Topoisomerase II Poisoning:** Voreloxin inserts itself into DNA (intercalation) and traps topoisomerase II (Topo II) in a stable complex on DNA, preventing the enzyme from resealing the DNA double-strand breaks it creates [5] [6].
- **Replication-Dependent Cell Death:** The resulting double-strand breaks are particularly catastrophic in **rapidly dividing cells**. This leads to replication stress, G2 cell-cycle arrest, and the triggering of apoptosis (programmed cell death) [5] [6].
- **Targeting of Rapidly Dividing Cells:** Since bone marrow progenitor cells are among the most rapidly proliferating cells in the body, they are highly susceptible to voreloxin's mechanism, leading to

the observed myelosuppression [1] [2].

## Key Experimental Protocols from Preclinical Studies

For researchers looking to model these effects, here is a summary of a key preclinical methodology.

**Objective:** To investigate the *in vivo* efficacy of voreloxin, alone and in combination with cytarabine, using a mouse model of bone marrow ablation [1].

Protocol Component	Details
Animal Model	CD-1 female mice [1].

| **Dosing Regimen** | - **Voreloxin:** 10 or 20 mg/kg, intravenously (IV), once on day 0 and once on day 4 (q4d x2) [1].

- **Cytarabine (positive control):** 20 or 60 mg/kg, subcutaneously (SC), every 8 hours on day 0 and day 4 [1]. | | **Key Readouts** | - **Peripheral Blood Counts:** Peripheral white blood cell (WBC) and platelet counts were tracked over time (e.g., sampled on days 6, 8, and 12) to assess the depth and recovery from marrow suppression [1].
- **Bone Marrow Histology:** Femurs were collected, fixed, decalcified, sectioned, and stained with H&E. Marrow cellularity was determined as a percent to visually confirm ablation [1]. |

## Key Insights for Researchers

- **Recovery is Possible and Expected:** The bone marrow suppression caused by voreloxin is **reversible**. The search results indicate that recovery can occur, with timelines varying based on the model and dosing schedule [1] [3].
- **Monitor Specific Blood Parameters:** The primary indicators of recovery are the **return of peripheral white blood cell and platelet counts** to baseline or normal levels [1].
- **Differentiation from Anthracyclines:** Voreloxin is not a substrate for P-glycoprotein (P-gp), an efflux pump associated with multidrug resistance. This may make it effective in some anthracycline-resistant settings [6]. Furthermore, its mechanism does not involve the generation of reactive oxygen species (ROS), potentially avoiding the cardiotoxicity associated with anthracyclines [6].

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## References

1. Voreloxin, a first-in-class anticancer quinolone derivative ... [pmc.ncbi.nlm.nih.gov]
2. A phase Ib study of vosaroxin, an anticancer quinolone ... [pmc.ncbi.nlm.nih.gov]
3. REVEAL-1, a phase 2 dose regimen optimization study of ... [pmc.ncbi.nlm.nih.gov]
4. Voreloxin, a first-in-class anticancer quinolone derivative ... [pubmed.ncbi.nlm.nih.gov]
5. Voreloxin: Anticancer Quinolone Derivative, Intercalates DNA [journals.plos.org]
6. Vosaroxin - an overview [sciencedirect.com]

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